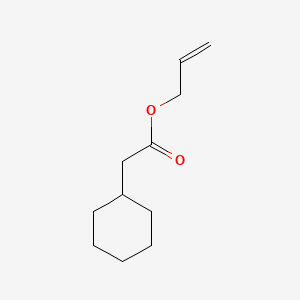
ALLYLCYCLOHEXANE ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALLYLCYCLOHEXANE ACETATE, also known as Cyclohexaneacetic acid, 2-propenyl ester, is a chemical compound with the molecular formula C11H18O2. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry. The compound is known for its pleasant aroma and is often utilized in the formulation of perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALLYLCYCLOHEXANE ACETATE typically involves the esterification of cyclohexaneacetic acid with allyl alcohol. This reaction is catalyzed by acids such as p-toluenesulfonic acid. The reaction equilibrium is shifted by the removal of water formed during the reaction, often using a hexane-water azeotrope .
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of cinnamic acid derivatives followed by esterification. Catalysts such as platinum, palladium, and ruthenium on active carbon are commonly used in the hydrogenation step .
Analyse Des Réactions Chimiques
Types of Reactions
ALLYLCYCLOHEXANE ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The allyl group can undergo substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Allyl bromide or chloride can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexaneacetic acid or cyclohexanone derivatives.
Reduction: Cyclohexaneethanol.
Substitution: Various allyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
ALLYLCYCLOHEXANE ACETATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of ALLYLCYCLOHEXANE ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing allyl alcohol and cyclohexaneacetic acid, which may interact with various biological pathways. The allyl group can also participate in reactions that modify cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylcyclohexane: Similar structure but lacks the ester group.
Cyclohexaneacetic acid: The parent acid of ALLYLCYCLOHEXANE ACETATE.
Allyl acetate: Contains the allyl group but lacks the cyclohexane ring.
Uniqueness
This compound is unique due to its combination of the cyclohexane ring and allyl ester group, providing distinct chemical properties and applications. Its pleasant aroma and versatility in chemical reactions make it valuable in various industries .
Propriétés
Numéro CAS |
4728-82-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
prop-2-enyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2 |
Clé InChI |
UECFOOSFSUDPOR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CC1CCCCC1 |
SMILES canonique |
C=CCOC(=O)CC1CCCCC1 |
Densité |
0.945-0.965 |
Key on ui other cas no. |
4728-82-9 |
Description physique |
Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou |
Pictogrammes |
Irritant |
Solubilité |
Soluble in ethanol and oils 1ml in 4ml 80% ethanol (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















